
Cyclopropanecarbohydrazonamide
Overview
Description
Cyclopropanecarbohydrazonamide is a chemical compound characterized by its unique cyclopropane ring structure. This compound has garnered interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. The cyclopropane ring imparts significant strain to the molecule, making it highly reactive and versatile in chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclopropanecarbohydrazonamide can be synthesized through several methods. One common approach involves the reaction of cyclopropanecarboxylic acid with hydrazine under controlled conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where cyclopropanecarboxylic acid and hydrazine are combined in the presence of a suitable catalyst. The reaction conditions are optimized to maximize yield and purity, often involving temperature control and continuous monitoring of reaction parameters.
Chemical Reactions Analysis
Types of Reactions: Cyclopropanecarbohydrazonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclopropanecarboxylic acid derivatives.
Reduction: Reduction reactions can yield cyclopropanemethanol derivatives.
Substitution: The hydrazonamide group can be substituted with other functional groups, leading to a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under basic or acidic conditions.
Major Products Formed:
Oxidation: Cyclopropanecarboxylic acid derivatives.
Reduction: Cyclopropanemethanol derivatives.
Substitution: Various substituted this compound derivatives.
Scientific Research Applications
Cyclopropanecarbohydrazonamide has found applications in several scientific research areas:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions due to its reactive nature.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for its ability to enhance metabolic stability and bioavailability.
Industry: this compound is utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which cyclopropanecarbohydrazonamide exerts its effects is primarily through its reactive cyclopropane ring. This ring can interact with various molecular targets, including enzymes and receptors, leading to conformational changes and subsequent biological effects. The compound’s ability to undergo diverse chemical reactions makes it a valuable tool in studying biochemical pathways and molecular interactions.
Comparison with Similar Compounds
- Cyclopropanecarboxylic acid
- Cyclopropanemethanol
- Cyclopropanecarboxamide
Comparison: Cyclopropanecarbohydrazonamide is unique due to its hydrazonamide functional group, which imparts distinct reactivity compared to other cyclopropane derivatives. This functional group allows for a broader range of chemical transformations and applications, particularly in medicinal chemistry and material science. The presence of the cyclopropane ring in all these compounds contributes to their high reactivity and versatility in synthetic applications.
Properties
IUPAC Name |
N'-aminocyclopropanecarboximidamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N3/c5-4(7-6)3-1-2-3/h3H,1-2,6H2,(H2,5,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRNOONVPBHULFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=NN)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1/C(=N/N)/N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
99.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1-(4-Chlorophenyl)pyrrolidin-3-yl]methanamine](/img/structure/B3023998.png)
![8-Chloropyrazolo[1,5-c]quinazoline-5-thiol](/img/structure/B3024000.png)

![5-{[(2-chlorobenzyl)thio]methyl}-4-cyclohexyl-4H-1,2,4-triazole-3-thiol](/img/structure/B3024002.png)
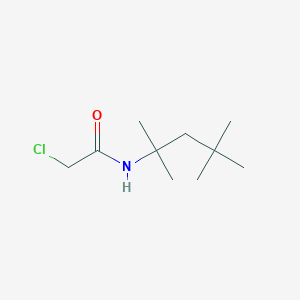
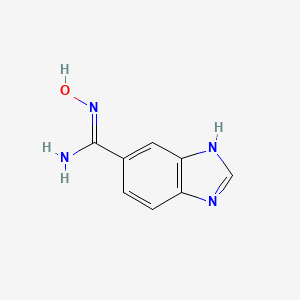
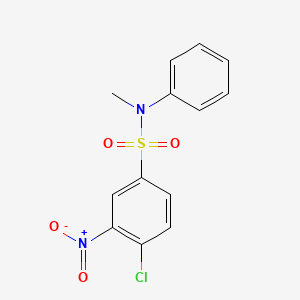
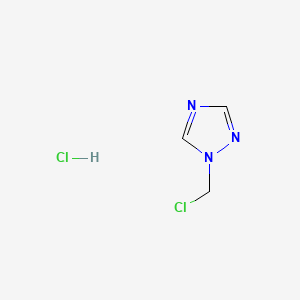
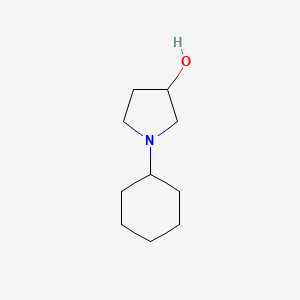
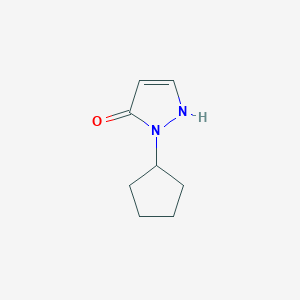
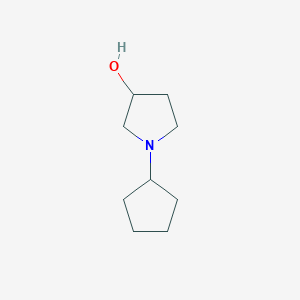

![1-[(4-Chloro-3-nitrophenyl)sulfonyl]-4-methylpiperazine](/img/structure/B3024018.png)
![N-[4-(Hydrazinocarbonyl)phenyl]benzamide](/img/structure/B3024019.png)
